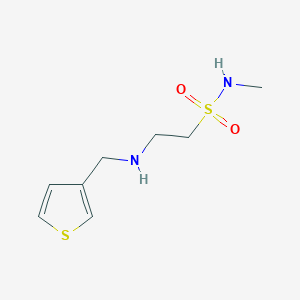
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. MTSEA plays a crucial role in studying the mechanisms of various biological processes, including ion channels, transporters, and receptors.
Wirkmechanismus
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a sulfonamide compound that can covalently modify cysteine residues in proteins. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide reacts with the thiol group of cysteine residues to form a stable sulfonamide bond. This covalent modification can result in changes in the structure and function of the protein. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of ion channels and the conformational changes of transporters and receptors.
Biochemical and Physiological Effects:
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel by covalently modifying a cysteine residue in the channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been shown to inhibit the activity of the GABA transporter by covalently modifying a cysteine residue in the transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has several advantages for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular proteins. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can covalently modify cysteine residues in proteins, resulting in stable and irreversible changes in protein structure and function. However, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide also has several limitations for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can react with multiple cysteine residues in a protein, making it difficult to identify the specific site of modification. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can also react with other nucleophiles in the cell, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide on ion channels, transporters, and receptors. Second, new methods are needed to identify the specific cysteine residues that are modified by N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide in proteins. Third, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide derivatives with improved specificity and potency could be developed for use in lab experiments. Finally, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide could be used in combination with other compounds to study the interactions between proteins and small molecules.
Synthesemethoden
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can be synthesized through the reaction between N-methyl-2-bromoethylamine hydrobromide and thiophen-3-ylmethylamine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to form N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been widely used in scientific research to study the mechanisms of ion channels, transporters, and receptors. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been used to study the mechanism of action of the GABA (gamma-aminobutyric acid) transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the structure and function of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Eigenschaften
IUPAC Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-14(11,12)5-3-10-6-8-2-4-13-7-8/h2,4,7,9-10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVQACAZVVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)